molecular formula C14H20ClNO3 B1397372 Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1220027-68-8

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Cat. No.: B1397372
CAS No.: 1220027-68-8
M. Wt: 285.76 g/mol
InChI Key: GUCIMULHKXARCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol under basic conditions to yield Ethyl 4-(3-pyrrolidinylmethoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest potential interactions with cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCIMULHKXARCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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